4-n-Propylphenol, isoBOC
Description
Contextualization of Phenolic Derivatives in Advanced Organic Synthesis
Phenolic derivatives, compounds characterized by a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. Their prevalence in nature and their utility as precursors to a vast array of valuable substances underscore their importance. nih.gov These compounds serve as starting materials for the synthesis of pharmaceuticals, polymers, and a variety of bioactive natural products. mdpi.com The reactivity of the phenolic hydroxyl group, while a key asset, also presents a significant challenge, as it can interfere with reactions intended for other parts of the molecule. This necessitates a nuanced approach to their chemical manipulation.
The field has seen significant advancements in the synthesis of phenolic derivatives, with methods ranging from the selective hydroxylation of benzene (B151609) rings to metal-catalyzed cross-coupling reactions. mdpi.com These innovative strategies have expanded the toolbox available to chemists, allowing for the construction of increasingly complex and functionalized phenolic structures. mdpi.com The inherent bioactivities of many phenol (B47542) derivatives, including antioxidant, antimicrobial, and anti-inflammatory properties, further fuel the drive for new synthetic methodologies. nih.govresearchgate.net
Overview of Research Trajectories Pertaining to Isobutoxycarbonyl (isoBOC) Chemistry on Phenols
The isobutoxycarbonyl (isoBOC) group has emerged as a valuable protecting group for phenols in organic synthesis. It is introduced by reacting a phenol with isobutyl chloroformate. nih.gov Research has focused on the application of the isoBOC group in various analytical and synthetic contexts.
One significant area of investigation involves the use of isoBOC derivatization for the analysis of phenols in aqueous samples by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.gov This method allows for the simultaneous determination of a wide range of substituted phenols. nih.gov The resulting isoBOC derivatives exhibit characteristic mass spectral patterns that aid in their structural confirmation. nih.gov
In the realm of synthetic chemistry, the stability of the isoBOC group under specific reaction conditions is a key area of study. For instance, while the related tert-butoxycarbonyl (Boc) group is known to be unstable under acidic conditions, the compatibility of various protecting groups, including carbonate-based ones like isoBOC, is crucial for their effective use in multi-step syntheses. scirp.orgresearchgate.net The development of efficient methods for the deprotection of phenolic hydroxyl groups is also a critical aspect of this research, with various reagents and conditions being explored to ensure high yields and compatibility with other functional groups. google.com The strategic use of the isoBOC group allows for the selective protection and subsequent deprotection of phenolic hydroxyls, facilitating complex molecular transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (4-propylphenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-5-12-6-8-13(9-7-12)17-14(15)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXYXVROPRAZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization Techniques for 4 N Propylphenol, Isoboc and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of atomic nuclei like hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). researchgate.netweebly.com
In the ¹H NMR spectrum of the parent compound, 4-n-propylphenol, a characteristic signal for the phenolic hydroxyl (-OH) proton is observed. This signal is typically broad and its chemical shift is dependent on factors like solvent and concentration, often appearing between δ 4-10 ppm. ucl.ac.uk For instance, in a chloroform-d (B32938) (CDCl₃) solution, the phenolic proton of 4-n-propylphenol gives a signal around δ 4.92 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring, due to their symmetry, appear as two sets of doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the hydroxyl group resonate at approximately δ 6.75 ppm, while the protons ortho to the propyl group appear around δ 7.03 ppm. chemicalbook.com
Upon protection with the Boc group to form tert-butyl (4-propylphenyl) carbonate, the signal for the phenolic -OH proton disappears. A new, prominent singlet appears, corresponding to the nine equivalent protons of the tert-butyl group ((CH₃)₃C-), typically in the δ 1.4-1.5 ppm region. researchgate.netchemspider.com The signals for the propyl group (a triplet for the -CH₃, a multiplet for the central -CH₂-, and a triplet for the -CH₂- attached to the ring) and the aromatic protons remain, though their chemical shifts may be slightly altered by the new carbonate functional group.
Interactive Table 1: Comparative ¹H NMR Chemical Shifts (δ) for 4-n-Propylphenol and its Boc-Protected Derivative
| Proton Assignment | 4-n-Propylphenol (in CDCl₃) chemicalbook.com | tert-butyl (4-propylphenyl) carbonate (Predicted) researchgate.netchemspider.com |
| Phenolic -OH | ~4.92 ppm | Absent |
| Aromatic Protons (ortho to -OH/O-Boc) | ~6.75 ppm (d) | ~7.0-7.2 ppm (d) |
| Aromatic Protons (ortho to propyl group) | ~7.03 ppm (d) | ~7.1-7.3 ppm (d) |
| Propyl -CH₂-Ar | ~2.51 ppm (t) | ~2.5-2.6 ppm (t) |
| Propyl -CH₂- | ~1.59 ppm (sextet) | ~1.6-1.7 ppm (sextet) |
| Propyl -CH₃ | ~0.92 ppm (t) | ~0.9-1.0 ppm (t) |
| Boc (CH₃)₃C- | Absent | ~1.4-1.5 ppm (s) |
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. ucl.ac.uk For 4-n-propylphenol, the spectrum shows distinct signals for the three carbons of the propyl group, the four unique carbons of the aromatic ring, and the carbon bearing the hydroxyl group. chemicalbook.comspectrabase.com
The introduction of the Boc protecting group brings about significant and predictable changes in the ¹³C NMR spectrum. Key new signals include a resonance for the carbonyl carbon (C=O) of the carbonate group, typically found in the δ 150-160 ppm range, and signals for the quaternary and methyl carbons of the tert-butyl group, which appear around δ 80-85 ppm and δ 28 ppm, respectively. researchgate.netchemspider.com The chemical shift of the aromatic carbon directly attached to the oxygen (C-O-Boc) is also notably affected.
Interactive Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for 4-n-Propylphenol and its Boc-Protected Derivative
| Carbon Assignment | 4-n-Propylphenol (in CDCl₃) spectrabase.com | tert-butyl (4-propylphenyl) carbonate (Predicted) researchgate.netchemspider.com |
| Carbonyl (C=O) | Absent | ~152-156 ppm |
| Quaternary Boc (C(CH₃)₃) | Absent | ~80-85 ppm |
| Aromatic C-OH / C-O-Boc | ~154 ppm | ~149-152 ppm |
| Aromatic C-propyl | ~135 ppm | ~140-143 ppm |
| Aromatic CH (ortho to propyl) | ~129 ppm | ~128-130 ppm |
| Aromatic CH (ortho to -OH/O-Boc) | ~115 ppm | ~120-122 ppm |
| Propyl -CH₂-Ar | ~37 ppm | ~37-38 ppm |
| Propyl -CH₂- | ~24 ppm | ~24-25 ppm |
| Propyl -CH₃ | ~14 ppm | ~13-14 ppm |
| Boc Methyl (C(CH₃)₃) | Absent | ~28 ppm |
While 1D NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for confirming the connectivity between them. youtube.comoxinst.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. weebly.comlibretexts.org It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).
For tert-butyl (4-propylphenyl) carbonate, an HMBC spectrum would provide unambiguous proof of the structure. Key expected correlations would include:
A cross-peak between the protons of the tert-butyl group (at ~1.4-1.5 ppm) and the carbonyl carbon of the Boc group (at ~152-156 ppm).
Correlations between the aromatic protons and the benzylic carbon of the propyl group, confirming the attachment point of the alkyl chain.
Correlations between the aromatic protons and the aromatic carbon attached to the oxygen (C-O-Boc), confirming the position of the carbonate group.
For derivatives of tert-butyl (4-propylphenyl) carbonate that contain fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable analytical tool. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a very wide range, which allows for clear differentiation of fluorine atoms in slightly different positions. wikipedia.orgbeilstein-journals.org
If a fluorine atom were introduced onto the aromatic ring of the molecule, its ¹⁹F NMR chemical shift would indicate its position relative to the other substituents. For example, the chemical shift of a fluorine atom ortho to the O-Boc group would be different from one meta to it. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation. This technique is invaluable for verifying the regiochemistry of fluorination reactions on the phenol (B47542) ring. nih.govnih.gov
Mass Spectrometry (MS) in Mechanistic Studies and Product Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of compounds and for gaining structural information through the analysis of their fragmentation patterns. miamioh.edu
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.gov Phenols can be analyzed directly by GC, but derivatization is often employed to improve their chromatographic properties. nih.govnemi.govchula.ac.thepa.gov The protection of 4-n-propylphenol with a Boc group serves as a derivatization step, creating the more volatile tert-butyl (4-propylphenyl) carbonate, which is amenable to GC-MS analysis.
In the mass spectrometer, under electron ionization (EI), the molecule fragments in a predictable manner. For tert-butyl (4-propylphenyl) carbonate, a characteristic fragmentation pathway involves the loss of neutral molecules from the Boc group. Common fragment ions would include:
Loss of isobutylene (B52900): A primary fragmentation is the loss of isobutylene (C₄H₈, 56 Da), leading to a prominent peak corresponding to the protonated 4-propylphenyl carbonic acid.
Loss of the tert-butyl radical: Cleavage can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).
Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from intermediate fragments is also common.
Benzylic cleavage: The molecular ion of the parent 4-n-propylphenol (which may form from fragmentation) characteristically loses an ethyl group to form a very stable ion at m/z 107. chemicalbook.com
The analysis of these fragmentation patterns allows for the confirmation of the presence of both the 4-n-propylphenol core and the Boc protecting group. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas.
For 4-n-propylphenol, the molecular formula is C₉H₁₂O. nemi.gov HRMS analysis provides an exact mass that confirms this composition. The isoBOC derivative, formally named tert-butyl (4-propylphenyl) carbonate, is formed by the addition of a tert-butoxycarbonyl (isoBOC) group to the phenolic oxygen. This results in a molecular formula of C₁₄H₂₀O₃. HRMS is crucial for confirming the successful synthesis of this derivative by verifying its exact mass, distinguishing it from the starting material and potential byproducts.
The table below presents the calculated monoisotopic masses for both compounds, which are the values that would be determined by HRMS.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| 4-n-Propylphenol | C₉H₁₂O | 136.08882 |
| tert-Butyl (4-propylphenyl) carbonate | C₁₄H₂₀O₃ | 236.14124 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying the functional groups present in a sample, making them ideal for tracking chemical transformations such as the protection of a phenol with an isoBOC group. epa.gov
For phenolic compounds, these techniques can confirm the presence of the hydroxyl (-OH) group and the aromatic ring. Upon derivatization to the isoBOC carbonate, the disappearance of the phenolic -OH signal and the appearance of new signals corresponding to the carbonate moiety provide clear evidence of the reaction's success.
Infrared (IR) Spectroscopy for O-H and C-O Stretching Absorptions
Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is a primary method for identifying key functional groups. adichemistry.com In 4-n-propylphenol, the two most characteristic absorptions are from the O-H and C-O stretching vibrations. orgchemboulder.comlibretexts.org
The O-H stretch in phenols typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.org The phenolic C-O stretch gives rise to a strong absorption band around 1260-1200 cm⁻¹. adichemistry.com
Upon successful protection with the isoBOC group to form tert-butyl (4-propylphenyl) carbonate, the IR spectrum undergoes distinct changes:
Disappearance of the O-H stretch: The broad absorption between 3500-3200 cm⁻¹ vanishes, confirming the reaction of the hydroxyl group.
Appearance of a Carbonyl (C=O) stretch: A new, very strong absorption band appears in the region of 1760-1755 cm⁻¹. This is characteristic of the C=O stretch in aryl tert-butyl carbonates and is a key indicator of the newly formed carbonate linkage. researchgate.netcdnsciencepub.com
Shift in C-O stretching: The spectrum will now feature strong C-O stretching bands associated with the carbonate group (O-C=O), typically found in the 1300-1100 cm⁻¹ region.
The table below summarizes the key diagnostic IR absorption bands for these compounds.
| Compound | Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|---|
| 4-n-Propylphenol | Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad |
| 4-n-Propylphenol | Aromatic C-O | Stretch | 1260 - 1200 | Strong |
| tert-Butyl (4-propylphenyl) carbonate | Carbonate C=O | Stretch | 1760 - 1755 | Very Strong, Sharp |
| tert-Butyl (4-propylphenyl) carbonate | Carbonate C-O | Stretch | 1300 - 1100 | Strong |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like tert-butyl (4-propylphenyl) carbonate, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its molecular structure. bc.edu
The analysis would verify the connectivity of the atoms, confirming the formation of the carbonate ester linkage between the 4-n-propylphenol moiety and the tert-butoxycarbonyl group. Furthermore, it would reveal the specific conformation adopted by the molecule in the crystal lattice, including the orientation of the propyl chain and the bulky tert-butyl group. This technique is invaluable for the absolute structural proof of new chemical entities. nih.govacs.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of the final product and for monitoring the progress of a chemical reaction. For the synthesis of tert-butyl (4-propylphenyl) carbonate from 4-n-propylphenol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) separates volatile compounds in the gas phase. It is well-suited for analyzing relatively non-polar and thermally stable compounds like phenols and their derivatives. nemi.gov For the analysis of 4-n-propylphenol and its isoBOC derivative, a typical GC method would involve a capillary column coated with a non-polar or mid-polar stationary phase.
Purity Assessment: A GC analysis of the final product, tert-butyl (4-propylphenyl) carbonate, would show a major peak corresponding to the product. The presence of a smaller peak corresponding to the starting material, 4-n-propylphenol, would indicate an incomplete reaction. The area of the peaks can be used to estimate the purity of the sample.
Reaction Monitoring: Aliquots can be taken from the reaction mixture over time and analyzed by GC. The disappearance of the starting material peak (4-n-propylphenol) and the appearance and growth of the product peak provide a clear picture of the reaction's progression.
A flame ionization detector (FID) is commonly used for this type of analysis, providing good sensitivity for organic compounds. nih.gov For more definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS), which provides mass information for each separated component. nih.gov
| Parameter | Typical Value / Condition |
|---|---|
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Column | 30 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase and is extremely versatile, capable of analyzing a wide range of compounds, including those that are not volatile or are thermally sensitive. mdpi.com It is an excellent technique for monitoring the conversion of 4-n-propylphenol to its isoBOC derivative.
A common mode of HPLC for this application is reversed-phase chromatography. nih.gov In this setup, the starting material, 4-n-propylphenol, being more polar, will elute earlier from the non-polar column. The product, tert-butyl (4-propylphenyl) carbonate, is significantly less polar due to the large, non-polar isoBOC group and the absence of the polar -OH group. Consequently, it will have a stronger affinity for the stationary phase and will elute later, exhibiting a longer retention time.
Purity and Monitoring: By monitoring the chromatogram, typically with a UV detector set to a wavelength where both the reactant and product absorb (e.g., ~270-280 nm), one can track the decrease of the reactant peak and the increase of the product peak. The purity of the final product can be assessed by the relative area of the product peak. nih.gov
| Parameter | Typical Value / Condition |
|---|---|
| Stationary Phase | C18 (Octadecylsilane) |
| Column | e.g., 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% acid like formic or acetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique widely used in synthetic organic chemistry to monitor the progress of chemical reactions. youtube.com Its application is crucial in determining the optimal reaction time, checking for the presence of starting materials, and identifying the formation of products and potential byproducts. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (an eluent or solvent system). youtube.com Compounds are separated based on their affinity for the stationary phase; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. chemicalforums.com
In the context of 4-n-propylphenol and its isoBOC derivative (tert-butyl (4-propylphenyl) carbonate), TLC is an indispensable tool for monitoring the BOC-protection reaction. The starting material, 4-n-propylphenol, contains a free hydroxyl (-OH) group, which is polar and can act as a hydrogen bond donor. This polarity causes it to have a strong affinity for the silica gel stationary phase. Upon successful protection with the di-tert-butyl dicarbonate (B1257347) (Boc₂O), the polar hydroxyl group is converted into a significantly less polar and bulkier tert-butoxycarbonyl group.
This change in polarity is the key to monitoring the reaction with TLC. As the reaction from 4-n-propylphenol to its isoBOC derivative proceeds, samples taken from the reaction mixture will show a distinct change on the TLC plate.
At the start of the reaction (t=0): A spot corresponding to the polar 4-n-propylphenol will be visible at a lower Rf value.
During the reaction: A new spot, corresponding to the less polar isoBOC-protected product, will appear at a higher Rf value. As the reaction progresses, the intensity of the starting material spot will decrease while the intensity of the product spot increases. youtube.com
At the completion of the reaction: The spot for the starting material will have completely disappeared, leaving only the spot for the product. youtube.com
To achieve a clear separation between the starting material and the product, an appropriate mobile phase must be selected. For phenolic compounds, a common choice is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio is optimized to achieve Rf values for the compounds of interest ideally between 0.2 and 0.8.
Detailed Research Findings
While specific TLC data for the isoBOC protection of 4-n-propylphenol is not extensively published, the behavior can be accurately predicted from general principles of chromatography for phenolic and BOC-protected compounds. chemicalforums.comnih.gov The less polar, BOC-protected product is expected to have a significantly higher Rf value than the more polar starting phenol on a standard silica gel plate. chemicalforums.com
The table below outlines the typical parameters used for monitoring such a reaction.
Table 1: Illustrative TLC Parameters for Monitoring BOC Protection of 4-n-Propylphenol
| Parameter | Description | Details |
| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel 60 F₂₅₄ plates are standard. The F₂₅₄ indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under UV light at 254 nm. libretexts.org |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | A mixture of Hexane and Ethyl Acetate is commonly used. A typical starting ratio would be 9:1 (v/v). The polarity can be increased by adding more ethyl acetate if the spots do not move sufficiently off the baseline. |
| Analyte | Expected Rf Value | Rationale for Rf Value |
| 4-n-Propylphenol (Starting Material) | Low (e.g., ~0.3) | The free hydroxyl group is polar and interacts strongly with the silica gel via hydrogen bonding, retarding its movement up the plate. nih.gov |
| 4-n-Propylphenol, isoBOC (Product) | High (e.g., ~0.7) | The bulky, non-polar tert-butoxycarbonyl group masks the polar -OH group, reducing interaction with the silica gel and allowing it to travel further with the non-polar mobile phase. chemicalforums.com |
Note: Rf values are illustrative and can vary based on the exact TLC plate, solvent system purity, temperature, and chamber saturation.
Visualization of the spots on the TLC plate is the final step. Since aromatic compounds like phenols are often colorless, specific methods are required. silicycle.com
UV Light: As both the reactant and product contain a benzene ring, they are UV-active and will appear as dark spots on the green fluorescent background of a Silica Gel F₂₅₄ plate when viewed under short-wave UV light (254 nm). This is a non-destructive method. libretexts.org
Chemical Stains: For more definitive identification, especially to distinguish between the phenol and the protected product, chemical stains are employed. This is a destructive method. libretexts.org The ferric chloride stain is highly specific for phenols, providing a powerful tool to confirm the consumption of the starting material. libretexts.orgfiu.edu
The table below details common visualization agents.
Table 2: Chemical Visualization Methods for 4-n-Propylphenol and its isoBOC Derivative
| Staining Reagent | Preparation | Expected Result for 4-n-Propylphenol (Starting Material) | Expected Result for this compound (Product) |
| Potassium Permanganate (KMnO₄) | A solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. | A yellow-brown spot will appear on a purple background, as the phenolic -OH group is readily oxidized. libretexts.org | May show a faint spot or no reaction, as the carbonate is less susceptible to oxidation under these conditions. |
| Ferric Chloride (FeCl₃) | A 1% solution of FeCl₃ in 50% aqueous methanol. fiu.edu | A distinctively colored spot (often blue, green, or purple) will appear immediately, characteristic of a phenol-iron complex. libretexts.org | No color change is expected, as the phenolic -OH group is protected and unavailable to form a complex with Fe³⁺. |
| p-Anisaldehyde Stain | A freshly prepared solution of 0.5mL p-anisaldehyde in 50mL glacial acetic acid and 1mL concentrated sulfuric acid. | Upon heating, phenols typically produce colored spots (violet, blue, red, etc.). epfl.ch | Will likely produce a different color or no color compared to the starting phenol. |
By using a combination of UV visualization and a phenol-specific stain like ferric chloride, a chemist can unambiguously track the conversion of 4-n-propylphenol to its isoBOC derivative, ensuring the reaction has gone to completion before proceeding with workup and purification.
Computational and Theoretical Investigations of 4 N Propylphenol, Isoboc
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-n-Propylphenol, isoBOC, these calculations would provide insights into its electronic structure, which in turn governs its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be utilized to model the molecule.
Key parameters that would be investigated include:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For a phenol (B47542) derivative, the HOMO is typically localized on the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The introduction of the electron-withdrawing isoBOC group would be expected to lower the energy of the HOMO and stabilize the molecule.
Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule. The electrostatic potential map would highlight electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. The oxygen atoms of the phenol and the carbonyl group of the isoBOC moiety would be expected to be electron-rich, while the hydrogen of the hydroxyl group (in the parent phenol) and the carbonyl carbon would be electron-poor.
Molecular Dynamics Simulations for Conformational Analysis
The presence of the flexible n-propyl and isoBOC groups suggests that this compound can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. researchgate.netyoutube.com
An MD simulation of this compound would involve:
Force Field Selection: A suitable force field, such as AMBER or CHARMM for biomolecular systems or a more general force field like GAFF, would be chosen to describe the interatomic forces.
Simulation Setup: The molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions. The system would be minimized and then simulated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion for each atom. taylorfrancis.com
Analysis of Trajectories: The resulting trajectory file, which contains the coordinates of all atoms at each time step, would be analyzed to understand the conformational preferences of the molecule. This would involve measuring key dihedral angles to identify the most stable rotamers of the n-propyl and isoBOC groups. The analysis would also reveal any intramolecular interactions, such as hydrogen bonding, that might stabilize certain conformations.
The results of such simulations would be crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes, in a biological context.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is a widely used method for studying chemical reactions due to its balance of accuracy and computational cost. For this compound, DFT studies could be employed to investigate various reaction pathways.
Potential areas of investigation include:
Deprotection Mechanisms: The isoBOC group is a protecting group, and its removal is a key chemical transformation. organic-chemistry.org DFT could be used to model the mechanism of deprotection under both acidic and basic conditions. This would involve locating the transition state structures and calculating the activation energies for each step of the reaction, providing insight into the reaction kinetics.
Electrophilic Aromatic Substitution: The phenol ring is susceptible to electrophilic attack. DFT calculations could model the reaction pathways for reactions such as nitration or halogenation, determining the regioselectivity (i.e., whether the reaction occurs at the ortho or meta position relative to the isoBOC-oxy group) by comparing the activation energies for the different pathways.
Oxidation Reactions: Phenols are known to undergo oxidation. DFT could be used to study the mechanism of oxidation of this compound, which is relevant to its potential antioxidant activity.
For these studies, various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be benchmarked to ensure the chosen level of theory is appropriate for the system. scielo.org.mx
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict spectroscopic data, which is an invaluable tool for structure verification.
NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. illinois.edu The process typically involves:
Performing a geometry optimization of the molecule using a suitable level of theory (e.g., DFT).
Calculating the NMR shielding tensors for the optimized geometry.
Converting the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, these predictions could be compared to experimental data to confirm the structure and aid in the assignment of peaks in the experimental spectrum. Discrepancies between predicted and experimental shifts could indicate the presence of different conformers or solvent effects.
Applications of 4 N Propylphenol, Isoboc in Specialized Chemical Fields
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The structural features of tert-butyl (4-propylphenyl) carbonate, namely the reactive phenolic oxygen protected by a thermally labile tert-butoxycarbonyl (isoBOC) group and the propyl-substituted benzene (B151609) ring, position it as a versatile intermediate in the synthesis of more complex molecules. The isoBOC protecting group can be selectively removed under specific conditions, allowing for further chemical transformations at the phenolic hydroxyl group.
While direct synthesis of commercial agrochemicals from tert-butyl (4-propylphenyl) carbonate is not extensively documented in publicly available literature, the broader class of alkylphenols serves as foundational structures for various industrial and agricultural products. Phenolic compounds are known precursors to certain herbicides, fungicides, and insecticides. For instance, the synthesis of tsetse fly attractants has involved 3-n-propylphenol, highlighting the utility of propyl-substituted phenols in creating biologically active molecules for pest control. researchgate.net The potential for tert-butyl (4-propylphenyl) carbonate to serve as a starting material in this sector lies in the ability to deprotect the phenol (B47542) and subsequently introduce functional groups that impart pesticidal activity.
In the realm of industrial chemicals, 4-propylphenol (B1200801) itself is recognized as an intermediate in the synthesis of various organic compounds. smolecule.comchemicalbook.com The isoBOC derivative provides a stable form of this phenol, allowing for controlled reactions on other parts of the molecule before liberating the reactive hydroxyl group.
The use of alkylphenols as monomers or chain terminators in the production of polymers and resins is a well-established industrial practice. Specifically, p-tert-butylphenol, a structural relative of 4-n-propylphenol, is a key component in the manufacture of phenolic resins and polycarbonates. These polymers are valued for their durability and thermal stability. The introduction of a tert-butyl group on the phenol ring can influence the properties of the resulting polymer, such as its solubility and thermal stability. koreascience.kr
Similarly, tert-butyl (4-propylphenyl) carbonate can function as a monomer in polymerization reactions. The isoBOC group can be removed post-polymerization to yield a polymer with pendant phenolic hydroxyl groups. These hydroxyl groups can then be used for further modifications, such as cross-linking or grafting other polymer chains, to tailor the final properties of the material. The synthesis of poly(vinyl t-butyl carbonate) and its subsequent thermal deprotection to poly(vinyl alcohol) illustrates a similar strategy where a t-BOC protected monomer is polymerized and then deprotected. researchgate.net
| Polymer/Resin Type | Role of Phenolic Monomer | Potential Application of 4-n-Propylphenol, isoBOC |
|---|---|---|
| Phenolic Resins | Monomer, cross-linking agent | As a comonomer to modify resin properties. |
| Polycarbonates | Monomer or chain terminator | To control molecular weight and introduce functionality. |
| Epoxy Resins | Modifier, hardener component | To enhance thermal and chemical resistance. |
| Specialty Polyimides | Component of diamine monomer | To improve solubility and processability. koreascience.kr |
Contribution to Catalyst Development and Ligand Design
In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. Phenol-based ligands are widely used due to the strong coordinating ability of the phenoxide oxygen. The substituents on the phenyl ring play a significant role in tuning the steric and electronic properties of the resulting metal complex. rsc.org
While direct applications of tert-butyl (4-propylphenyl) carbonate in catalyst development are not prominently reported, its structural motifs are relevant. The propyl group can influence the steric environment around a metal center, which can be critical for achieving high selectivity in catalytic reactions. For example, the catalytic activity of some transition metal complexes is highly dependent on the steric bulk of the ligands. nih.govhw.ac.uk The isoBOC group can be retained to create a sterically demanding ligand or removed to allow the phenoxide to bind to a metal center. The synthesis of polymetallic titanium and zirconium complexes with amine bis(phenolate) ligands demonstrates how sterically demanding groups on the ligand framework can influence the nuclearity and catalytic activity of the resulting complexes in ring-opening polymerization. mdpi.com
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Phenolic compounds are excellent building blocks for constructing large, well-defined supramolecular assemblies due to their ability to participate in hydrogen bonding and π-π stacking interactions.
A notable example is the use of p-tert-butylcalixarenes, which are macrocyclic compounds synthesized from p-tert-butylphenol. These molecules have a cavity-like structure that can encapsulate smaller guest molecules, making them useful for molecular recognition, separation processes, and as nanoreactors. The tert-butyl groups on the upper rim of the calixarene (B151959) enhance its solubility in organic solvents and influence the size and shape of its cavity.
Although specific studies on the supramolecular chemistry of tert-butyl (4-propylphenyl) carbonate are scarce, its structural similarity to p-tert-butylphenol suggests its potential as a component in the design of new host molecules and self-assembling systems. The propyl group could offer a different steric and electronic profile compared to the tert-butyl group, potentially leading to novel recognition properties.
Environmental Fate and Degradation Studies
The environmental fate of alkylphenols is an area of significant research due to their widespread use and potential ecological impact. Studies on related compounds such as 4-octylphenol (B30498) and 4-nonylphenol (B119669) provide insights into the likely environmental behavior of 4-n-propylphenol and its derivatives. dss.go.thresearchgate.net
Photodegradation: Alkylphenols can undergo photodegradation in the presence of light. The primary degradation pathway often involves the reaction with hydroxyl radicals (•OH), which are highly reactive species present in the environment. dss.go.th Direct photolysis can also occur, leading to the formation of various photoproducts. For instance, the photodegradation of alkylphenol ethoxylates, which are common surfactants, leads to the shortening of the ethoxylate chain and the formation of the corresponding alkylphenol. dss.go.thresearchgate.net Further degradation can lead to the cleavage of the aromatic ring. sigmaaldrich.com
Biodegradation: Microorganisms in soil and water can biodegrade alkylphenols. academicjournals.org The rate and extent of biodegradation depend on various factors, including the structure of the alkyl chain, the microbial population present, and environmental conditions such as pH and temperature. nih.gov Studies on the biodegradation of p-nitrophenol have identified specific bacterial strains capable of utilizing it as a carbon and energy source, often proceeding through intermediates like hydroquinone. frontiersin.orgnih.gov The biodegradation of various alkylphenol derivatives has been examined, indicating that the structure of the alkyl group influences the degradation rate. academicjournals.org
| Degradation Process | Key Reactive Species/Organisms | Potential Degradation Products of 4-n-Propylphenol |
|---|---|---|
| Photodegradation | Hydroxyl radicals (•OH), UV light | Hydroxylated derivatives, ring-cleavage products dss.go.thsigmaaldrich.com |
| Biodegradation (Aerobic) | Bacteria (e.g., Pseudomonas, Bacillus) academicjournals.org | Catechol derivatives, ring-fission products |
| Biodegradation (Anaerobic) | Anaerobic bacteria | Slower degradation, potential for persistent intermediates |
The isoBOC group in tert-butyl (4-propylphenyl) carbonate is expected to be relatively stable under typical environmental conditions but could be susceptible to hydrolysis under acidic or basic conditions, which would release 4-n-propylphenol.
Future Directions and Emerging Research Avenues for 4 N Propylphenol, Isoboc Chemistry
Development of Novel and Efficient Synthetic Pathways
The conventional synthesis of aryl carbonates often involves the reaction of a phenol (B47542) with a chloroformate, a method that relies on phosgene (B1210022) derivatives. Future research will undoubtedly focus on creating safer, more efficient, and scalable pathways to 4-n-propylphenol, isoBOC and related compounds.
A primary area of development is the use of non-phosgene reagents. One promising approach involves the direct carbonylation of 4-n-propylphenol using carbon dioxide (CO₂) and isobutanol. This aligns with green chemistry principles by utilizing a renewable C1 source. mdpi.com Research into novel catalytic systems, potentially involving metal-organic frameworks (MOFs) or specific ionic liquids, could enhance the efficiency of this transformation under milder conditions. acs.org
Another innovative route is through transesterification reactions. Starting from a readily available carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate, the reaction with 4-n-propylphenol and subsequently with isobutanol, or vice-versa, can yield the desired product. The development of highly selective catalysts, for instance, Lewis acidic or basic catalysts, will be crucial to control the reaction equilibrium and minimize byproduct formation.
Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters like temperature and pressure, improve safety when handling reactive intermediates, and facilitate scalable production.
| Synthetic Approach | Key Reagents | Potential Advantages | Research Focus |
| Direct Carbonylation | 4-n-propylphenol, Isobutanol, CO₂ | Utilizes renewable feedstock (CO₂), atom-economical. | Development of efficient and recyclable catalysts. |
| Transesterification | 4-n-propylphenol, Isobutanol, Dialkyl Carbonate (e.g., DMC) | Avoids hazardous chloroformates, uses green solvents/reagents. frontiersin.org | Catalyst design for high selectivity and yield. |
| Flow Chemistry | Various (e.g., Isobutyl chloroformate, Phenol) | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| "Leaving Group" Strategy | 4-n-propylphenol, Activating Agent, Isobutanol, CO₂ | Versatile for creating various carbonate structures. mdpi.com | Exploring novel, non-toxic activating agents. |
Exploration of Undiscovered Reactivity Profiles and Selective Transformations
The carbonate moiety in this compound is more than just a protecting group; it is a functional handle that can direct or participate in a variety of chemical transformations. Future research is expected to uncover novel reactivity profiles, leading to new synthetic applications.
One key area is in decarboxylative cross-coupling reactions . The carbonate group can serve as a traceless activating group, enabling the direct C-H functionalization of the aromatic ring. For instance, palladium-catalyzed reactions could couple the aryl carbonate with boronic acids or other organometallic reagents, expelling CO₂ and the isobutoxy group to form new C-C bonds. This would provide a powerful method for elaborating the 4-n-propylphenol scaffold.
The ortho-directing potential of the carbonate group is another fertile ground for exploration. Similar to other functional groups, the carbonate could direct metallation to the ortho position of the benzene (B151609) ring. Subsequent reactions with various electrophiles would allow for the regioselective introduction of a wide range of substituents, creating a library of complex 2,4-disubstituted phenol derivatives after cleavage of the carbonate.
Furthermore, the selective cleavage of the isoBOC group is of great interest. While carbonate cleavage is well-known, developing highly selective methods that are orthogonal to other protecting groups is a continuous goal. Research into enzymatic hydrolysis or novel chemoselective reagents could provide milder and more specific deprotection protocols, enhancing the utility of the isoBOC group in complex, multi-step syntheses. The reactivity of aryl carbonates can also be harnessed in reactions with amines to form carbamates, which are crucial structures in many biologically active compounds. nih.gov
Integration into Advanced Material Science Architectures
The unique structure of this compound, featuring a rigid aromatic core, a flexible alkyl chain, and a polar carbonate linker, makes it an attractive building block for advanced materials.
A significant future direction lies in the development of polycarbonates . Copolymerization of a di-functionalized analogue of 4-n-propylphenol with other monomers could lead to new polymers with tailored properties. The n-propyl group can influence properties like glass transition temperature, solubility, and mechanical flexibility, while the aromatic core provides rigidity and thermal stability. These materials could find applications as high-performance engineering plastics or specialty optical films.
The molecule's structure is also reminiscent of those used in liquid crystals . The combination of a rigid aromatic ring and a flexible alkyl chain is a common design principle for liquid crystalline materials. By modifying the structure, for example, by extending the alkyl chain or introducing other functional groups, it may be possible to design novel liquid crystals based on this scaffold for use in displays and sensors.
Moreover, the carbonate group can be used to graft these molecules onto surfaces or into polymer matrices, creating functionalized materials . For example, attaching these molecules to a solid support could create a stationary phase for chromatography with unique selectivity. Their incorporation into polymer films could modify surface properties, such as hydrophobicity or refractive index. The use of organic carbonates as green solvents and media for creating these materials is also a growing area of interest. rsc.org
Sustainable and Economically Viable Production Methodologies
For this compound to be utilized in large-scale applications, particularly in material science, the development of sustainable and cost-effective production methods is paramount. This research avenue overlaps with synthetic pathway development but focuses specifically on ecological and economic viability.
A key goal is the complete avoidance of toxic reagents and solvents. This involves perfecting non-phosgene routes that utilize CO₂ directly. mdpi.com The use of green solvents, such as propylene (B89431) carbonate or dimethyl carbonate, which can sometimes double as reagents, is a critical aspect of this approach. frontiersin.orgrsc.org Research into reactions in alternative media, such as supercritical CO₂ or even solvent-free conditions using techniques like ball-milling or solid-phase synthesis on recyclable media like quartz sand, could dramatically reduce the environmental footprint. acs.org
Finally, atom economy will be a guiding principle. Synthetic routes that incorporate the maximum number of atoms from the reactants into the final product are inherently more sustainable. researchgate.net Decarboxylative reactions, while synthetically useful, are less atom-economical. Therefore, research into additive transformations where the carbonate group is incorporated into the final material structure, such as in polycarbonates, will be a key focus for sustainable manufacturing.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-n-Propylphenol, and how are they experimentally validated?
- Answer : The molecular formula of 4-n-Propylphenol is C9H12O (molecular weight: 136.19 g/mol), with a CAS registry number 645-56-7 . Key properties include a boiling point and solubility, which are typically determined via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural validation employs spectroscopic methods (e.g., NMR, IR) and computational tools like PubChem-derived SMILES strings (OC1=CC=C(C=C1)CCC ) . For isotopic labeling studies, deuterated derivatives (e.g., 4-n-Propylphenol-d12, CAS 352431-21-1 ) are synthesized to track metabolic pathways .
Q. What industrial synthesis routes are documented for 4-n-Propylphenol?
- Answer : A primary method involves catalytic hydrogenation of phenolic precursors, as noted in raw material production for liquid crystal displays . Alternative routes may include Friedel-Crafts alkylation or enzymatic catalysis, though these require optimization to minimize side products like isomeric impurities (e.g., 4-isopropylphenol) . Reaction conditions (temperature, solvent selection) are critical for yield reproducibility.
Q. Which analytical methods are recommended for quantifying 4-n-Propylphenol in biological samples?
- Answer : Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS is widely used, achieving detection limits in the ng/mL range . For example, Azzouz et al. (2016) validated a GC-MS protocol for urinary alkylphenols, emphasizing column selection (e.g., DB-5MS) and derivatization steps to enhance volatility . Method validation must address matrix effects and recovery rates using deuterated internal standards .
Advanced Research Questions
Q. How do microbial degradation studies inform the environmental persistence of 4-n-Propylphenol?
- Answer : Pseudomonas sp. strain experiments reveal no degradation of 4-n-Propylphenol under standard conditions (0% transformation ratio), contrasting with its tert-butyl homologs . This suggests structural resistance due to the linear propyl chain, which impedes enzymatic cleavage. Researchers must explore engineered strains or co-metabolic pathways to address environmental persistence .
Q. What methodological challenges arise in isotopic labeling of 4-n-Propylphenol for metabolic studies?
- Answer : Deuterated derivatives (e.g., 4-n-Propylphenol-d12) require strict control over isotopic purity (>98 atom% D) to avoid signal interference in mass spectrometry . Synthesis involves costly catalysts (e.g., PtO2) and specialized reactors to prevent hydrogen exchange. Researchers must validate labeling efficiency via isotopic abundance analysis and adjust pharmacokinetic models for deuterium isotope effects .
Q. How can researchers resolve contradictions in catalytic synthesis yields reported for 4-n-Propylphenol?
- Answer : Discrepancies in catalytic hydrogenation yields (e.g., 60–85%) often stem from substrate purity or catalyst deactivation . Advanced characterization (XRD, TEM) of catalysts (e.g., Pd/C) can identify sintering or poisoning issues. Kinetic studies using in situ FTIR or microcalorimetry are recommended to optimize reaction parameters and reconcile literature data .
Methodological Notes
- Data Validation : Cross-reference CAS registry numbers (e.g., 645-56-7 for 4-n-Propylphenol ) with NIST or PubChem to confirm structural accuracy.
- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to isolate variables affecting experimental outcomes in biodegradation or synthesis studies .
- Ethical Compliance : Adhere to biosafety protocols when handling microbial strains or deuterated compounds, as specified in SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
